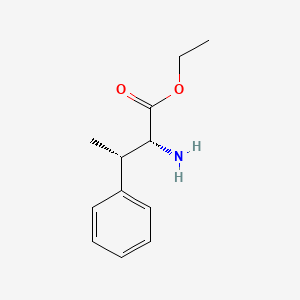
Ethyl (2S,3R)-2-amino-3-phenylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S,3R)-2-amino-3-phenylbutanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a phenyl group attached to a butanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,3R)-2-amino-3-phenylbutanoate typically involves the enantioselective reduction of a precursor compound. One common method is the asymmetric reduction of ethyl 2-oxo-3-phenylbutanoate using a chiral catalyst. This reaction can be carried out under mild conditions, often using hydrogen gas and a chiral rhodium or ruthenium catalyst to achieve high enantioselectivity .
Another approach involves the use of enzymatic methods, where enzymes such as alcohol dehydrogenases are employed to catalyze the reduction of the keto group to an amino group. This method is advantageous due to its high specificity and mild reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts in industrial processes is also gaining traction due to their environmental benefits and cost-effectiveness .
化学反応の分析
Types of Reactions
Ethyl (2S,3R)-2-amino-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol, or the phenyl group can undergo hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of alcohols or fully hydrogenated products.
Substitution: Formation of amides, esters, or other substituted derivatives.
科学的研究の応用
Ethyl (2S,3R)-2-amino-3-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
作用機序
The mechanism by which Ethyl (2S,3R)-2-amino-3-phenylbutanoate exerts its effects is primarily through its interaction with biological molecules. The compound can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of biologically active products. The presence of the chiral center allows for specific interactions with enzymes and receptors, influencing the compound’s activity and selectivity .
類似化合物との比較
Ethyl (2S,3R)-2-amino-3-phenylbutanoate can be compared with other similar compounds such as:
Ethyl (2S,3S)-2-amino-3-phenylbutanoate: Differing in the stereochemistry, leading to different biological activities and interactions.
Ethyl (2R,3R)-2-amino-3-phenylbutanoate: Another stereoisomer with distinct properties and applications.
Ethyl (2S,3R)-2-amino-3-methylbutanoate: Similar structure but with a methyl group instead of a phenyl group, affecting its reactivity and use.
These comparisons highlight the importance of stereochemistry in determining the properties and applications of chiral compounds.
特性
IUPAC Name |
ethyl (2S,3R)-2-amino-3-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3/t9-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCCMPPURKHIM-KOLCDFICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@H](C)C1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexahydro-cyclopenta[c]furan-4-one](/img/structure/B8185569.png)











![N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B8185658.png)
